Talbot - 3687-31-8

Talbot

Catalog Number: EVT-329963
CAS Number: 3687-31-8
Molecular Formula: As2O8Pb3
Molecular Weight: 899 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The Talbot effect, also known as self-imaging, is a diffraction phenomenon [, , , , ]. When a plane wave illuminates a periodic structure, such as a diffraction grating, exact images of the grating reappear at regular intervals away from the grating plane. These intervals are known as the Talbot distance. Fractional Talbot images, exhibiting higher spatial frequencies, also appear at fractions of the Talbot distance [, , , ]. The effect is observed for various types of waves, including X-rays [, , , ], matter waves [], and electromagnetic waves [].

Silicon Nitride (Si3N4)

  • Relevance: Silicon nitride gratings with a thickness of 20 nm were fabricated using electron beam lithography to study the electron Talbot effect. The Talbot effect was observed in these gratings using a transmission electron microscope, demonstrating the relevance of this material for investigating the phenomenon.

Magnesium Oxide (MgO)

  • Relevance: A periodically poled MgO-doped lithium niobate (PPMgLN) crystal was used to create an electro-optic tunable multiphase array based on the Talbot effect. This demonstrates the use of MgO doping in materials that are relevant to Talbot effect-based devices.

Lithium Niobate (LiNbO3)

  • Relevance: Similar to MgO, periodically poled lithium niobate (PPMgLN) is highlighted in the context of the Talbot effect. The material's electro-optic properties make it suitable for creating tunable phase arrays for studying the Talbot effect.

Rubidium (Rb)

  • Relevance: Rubidium vapor cells were employed in experimental studies of both classical and quantum Talbot imaging. The manipulation of rubidium atoms with lasers and the observation of diffraction patterns showcase its relevance in investigating the Talbot effect.

Copper (Cu)

  • Relevance: Copper targets were utilized to generate x-ray sources for evaluating backlighter requirements in Talbot-Lau x-ray deflectometry. This specific use highlights the role of copper in producing x-rays for advanced imaging techniques that rely on the Talbot effect.
Overview

Talbot refers to a phenomenon in optics known as the Talbot effect, which is characterized by the self-imaging of periodic structures when illuminated by coherent light. This effect is utilized in various applications, particularly in lithography techniques aimed at creating nanostructures. The most notable application of the Talbot effect is in Displacement Talbot Lithography, a method that allows for the production of intricate patterns on a substrate, enabling advancements in semiconductor manufacturing and photonics.

Source

The concept of the Talbot effect originates from research conducted by Henry Fox Talbot in the 19th century, primarily related to photography and optics. Over time, this principle has been adapted and refined for modern applications in nanotechnology and materials science.

Classification

The Talbot effect can be classified under optical phenomena, specifically in the realm of interference and diffraction. It plays a critical role in various lithographic techniques, particularly those aimed at nano-engineering materials.

Synthesis Analysis

Methods

Displacement Talbot Lithography (DTL) is a prominent method that leverages the Talbot effect for synthesizing nanostructures. The process involves:

  1. Preparation of Substrate: A silicon wafer is cleaned and prepared with a thin layer of photoresist.
  2. Illumination: The substrate is illuminated with coherent light, typically from a laser, through a periodic mask.
  3. Displacement: The substrate is displaced along the optical axis to create multiple self-images of the mask pattern on the photoresist.
  4. Development: After exposure, the photoresist is developed to reveal the desired pattern.

Technical details include controlling parameters such as the Talbot distance, which defines how far the substrate must be moved to achieve optimal imaging results .

Molecular Structure Analysis

Structure

The molecular structure involved in DTL primarily concerns the photoresist materials used. These materials undergo chemical changes upon exposure to light, leading to either crosslinking or dissolution depending on their formulation.

Data

The effectiveness of DTL can be quantified by examining parameters such as:

  • Resolution: Achievable feature sizes down to 100 nm.
  • Depth of Field: Enhanced control over depth compared to conventional lithography methods.
Chemical Reactions Analysis

Reactions

The chemical reactions involved during DTL primarily occur within the photoresist upon exposure to light.

  1. Positive Photoresists: Upon exposure, these resists become soluble, allowing for pattern development.
  2. Negative Photoresists: Conversely, these resists become insoluble upon exposure, retaining the pattern after development.

Technical Details

The reactions are influenced by factors such as exposure dose and wavelength of light used. For instance, higher doses can lead to increased feature sizes due to overexposure effects .

Mechanism of Action

Process

The mechanism behind the Talbot effect involves:

  1. Interference Patterns: When coherent light passes through a periodic mask, it creates interference patterns that reproduce at specific distances (Talbot distances).
  2. Self-Imaging: These patterns can be manipulated through displacement, allowing for precise control over feature placement on substrates.

Data

Quantitative analysis shows that varying displacement distances can yield different feature sizes and shapes, making it possible to engineer complex nanostructures effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Refractive Index: The refractive index of typical photoresists used in DTL ranges from 1.5 to 1.7.
  • Viscosity: The viscosity of photoresists affects their application thickness and uniformity.

Chemical Properties

  • Solubility: Positive resists dissolve in developer solutions post-exposure; negative resists do not.
  • Thermal Stability: Most photoresists exhibit stability up to approximately 200 °C before degradation occurs.

Relevant data indicates that optimizing these properties enhances pattern fidelity and resolution in lithographic processes .

Applications

Scientific Uses

Talbot's principles are applied across various fields:

  • Nano-engineering: Used for fabricating semiconductor devices with enhanced optical properties.
  • Photonic Devices: Enables the creation of photonic crystals that improve light extraction efficiency in LEDs.
  • Optical Sensors: Utilized in developing sensors that leverage interference patterns for enhanced sensitivity.

Properties

CAS Number

3687-31-8

Product Name

Talbot

IUPAC Name

lead(2+);diarsorate

Molecular Formula

As2O8Pb3

Molecular Weight

899 g/mol

InChI

InChI=1S/2AsH3O4.3Pb/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6

InChI Key

LFEUVBZXUFMACD-UHFFFAOYSA-H

SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2]

Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2]

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